Direct Red 254
CAS No.:
Cat. No.: VC16583885
Molecular Formula: C22H15N5Na2O7S2
Molecular Weight: 571.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15N5Na2O7S2 |
|---|---|
| Molecular Weight | 571.5 g/mol |
| IUPAC Name | disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C22H17N5O7S2.2Na/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
| Standard InChI Key | DNDMQQPFVIIALP-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Crystallographic Characteristics
Molecular Architecture
Direct Red 254 features a planar DPP core flanked by two 4-chlorophenyl groups. The molecule’s symmetry is enforced by an inversion center, resulting in a triclinic crystal system (space group P1) with lattice parameters a = 3.871 Å, b = 10.285 Å, c = 11.390 Å, α = 92.773°, β = 95.390°, and γ = 90.461° . The dihedral angle between the benzene and pyrrole rings measures 11.1(2)°, facilitating π-π stacking interactions that enhance photostability .
Table 1: Crystallographic Data for Direct Red 254
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 3.871 Å, b = 10.285 Å, c = 11.390 Å |
| Angles | α = 92.773°, β = 95.390°, γ = 90.461° |
| Dihedral Angle (Benzene-Pyrrole) | 11.1(2)° |
| Hydrogen Bonding | N–H⋯O chains along110 direction |
Hydrogen Bonding and Packing
Intermolecular N–H⋯O hydrogen bonds (2.87 Å) propagate along the110 direction, forming R₂²(8) ring motifs that stabilize the crystal lattice . This robust network contributes to the pigment’s low solubility (<30,000 ng/L in water at 20–23°C) and resistance to organic solvents .
Synthesis and Industrial Production
While proprietary synthesis protocols dominate industrial production, general methodologies involve condensation reactions between p-chlorobenzonitrile derivatives and diesters under alkaline conditions. Key stages include:
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Redox Initiation: Controlled oxidation-reduction to generate reactive intermediates.
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Condensation: Formation of the DPP core via cyclization.
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Hydrolysis: Acidic or basic treatment to yield the final pigment .
Industrial processes prioritize particle size control (median diameter ≈ 0.3–3 μm) to optimize opacity and dispersibility in polymer matrices . Advanced reactor designs with automated temperature modulation (50–75°C) ensure batch consistency and high yields (>90%) .
Physicochemical Properties
Direct Red 254 exhibits a unique combination of properties that underpin its industrial utility:
Table 2: Key Physicochemical Properties
Industrial and Research Applications
Coatings and Plastics
The pigment’s high tinctorial strength (color saturation) and weather resistance make it ideal for automotive basecoats, achieving bluish-red shades in combination with aluminum flakes . In polypropylene and polyethylene, it withstands processing temperatures up to 280°C without color shift .
| Pigment | BALF Neutrophils (%) | Lung Histopathology Score |
|---|---|---|
| Direct Red 254 | 3.2 ± 0.8 | 1.5 (Hypertrophy) |
| meta-Chloro DPP | 4.1 ± 1.1 | 2.0 (Hyperplasia) |
| Pigment Red 101 (Fe₂O₃) | 1.2 ± 0.3 | 0.5 (Phagocytosis) |
Regulatory Status
Classified as a non-active dust (0.0006% reactivity in in vitro assays), Direct Red 254 falls under occupational exposure limits for nuisance particulates (8-h TWA = 10 mg/m³ respirable fraction) .
Comparative Analysis with Related Pigments
vs. Iron Oxide Pigments
While Pigment Red 101 (Fe₂O₃) exhibits superior biocompatibility, Direct Red 254 outperforms in color intensity (ΔE*ab > 15) and solvent resistance .
Within DPP Family
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Pigment Red 255: Higher opacity but narrower thermal processing window (max 250°C).
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Pigment Red 264: Enhanced UV stability at the expense of dispersibility in polar matrices .
Recent Advances and Future Directions
Structural Characterization
Rietveld refinement of X-ray powder data using TOPAS-Academic software has enabled precise modeling of hydrogen-bonding networks, guiding the design of co-crystals for enhanced solubility .
Biomedical Imaging
Functionalization with polyethylene glycol chains is being explored to leverage the compound’s fluorescence for in vivo tumor targeting, though challenges in aqueous dispersion persist .
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